molecular formula C16H22N6O3S B2706913 N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 1796988-47-0

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Numéro de catalogue: B2706913
Numéro CAS: 1796988-47-0
Poids moléculaire: 378.45
Clé InChI: ZIQCQPYAPBDGJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with two dimethylamino groups at the 2- and 4-positions. The pyrimidine ring is linked via a sulfamoyl bridge to a phenylacetamide moiety. The dimethylamino groups enhance solubility and may contribute to electronic effects that influence binding affinity, while the sulfamoyl linkage provides rigidity and hydrogen-bonding capacity.

Propriétés

IUPAC Name

N-[4-[[2,4-bis(dimethylamino)pyrimidin-5-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-11(23)18-12-6-8-13(9-7-12)26(24,25)20-14-10-17-16(22(4)5)19-15(14)21(2)3/h6-10,20H,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCQPYAPBDGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of dimethylamino groups. The sulfamoyl group is then added, and finally, the acetamide group is attached to the phenyl ring. The reaction conditions often involve the use of solvents like methanol or water, and the reactions are typically carried out at temperatures ranging from 25 to 30°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological activities, primarily attributed to its sulfonamide functionality:

  • Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamide compounds can inhibit bacterial growth by interfering with folate synthesis pathways. The specific compound may exhibit similar properties, making it a candidate for further investigation in treating bacterial infections .
  • Antiparasitic Effects : Recent studies have highlighted the potential of sulfonamide derivatives in combating parasitic infections such as those caused by Trypanosomes and Leishmania. The compound's structure suggests it may possess activity against these pathogens, similar to other compounds in the sulfonamide class .
  • Antitumor Activity : Preliminary findings suggest that compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer models. This may be due to their ability to disrupt critical cellular processes involved in proliferation and survival .

Case Study 1: Antimicrobial Screening

A high-throughput screening of various sulfonamide derivatives, including the target compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Antiparasitic Activity

In vitro studies conducted on Trypanosoma brucei showed that the compound inhibited parasite growth effectively at low micromolar concentrations. The results were promising enough to warrant further exploration into its use as a treatment for Chagas disease and African sleeping sickness .

Mécanisme D'action

The mechanism by which N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparaison Avec Des Composés Similaires

(a) (S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-Phenylethylamino)-6-Phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide ()

  • Structural Differences: Features a fused furopyrimidine ring with hydroxy-phenylethylamino and phenyl substituents, compared to the target compound’s simpler dimethylamino-pyrimidine and phenylacetamide.
  • Functional Implications: The fused ring system in likely enhances planar rigidity, improving π-π stacking in enzyme binding pockets. However, the target compound’s dimethylamino groups may offer superior solubility in aqueous environments due to increased basicity .
  • The target compound’s crystallinity remains unstudied but could be optimized for formulation stability.

(b) N-(2-(3-Cyano-6-(2-(Piperidin-4-ylidene)acetamido)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide ()

  • Substituent Comparison: Incorporates a cyano group and tetrahydrofuran-oxy chain, which are absent in the target compound. The dimethylamino group in this analog is on a benzamide rather than the pyrimidine core.
  • Pharmacokinetic Impact : The tetrahydrofuran-oxy group may improve metabolic stability compared to the target’s sulfamoyl linker, which could be susceptible to enzymatic cleavage .

Acetamide Derivatives with Sulfur-Containing Linkers

N-[4-(2-{[4-Phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide ()

  • Key Differences : Replaces the sulfamoyl bridge with a sulfanyl-acetyl group and introduces a triazole-pyridine heterocycle.
  • Biological Activity : Triazole-pyridine moieties are associated with antimicrobial activity, whereas the target’s pyrimidine core is more aligned with kinase inhibition .

Stereochemical Complex Analogues ()

Compounds in feature intricate stereochemistry (e.g., (2R,4S,5S) configurations) and tetrahydropyrimidin-1(2H)-yl groups.

  • Complexity vs. Simplicity : The target compound lacks stereogenic centers, simplifying synthesis and reducing risk of off-target interactions compared to ’s enantiomer-dependent activities.
  • Functional Groups: ’s phenoxyacetamido groups may confer lipophilicity, contrasting with the target’s polar dimethylamino and sulfamoyl groups .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Solubility (Predicted) Potential Target
Target Compound Pyrimidine 2,4-bis(dimethylamino), sulfamoyl High (polar groups) Kinases/Receptors
Analog Furopyrimidine Phenyl, hydroxy-phenylethylamino Moderate Enzymes with planar pockets
Analog Quinoline-Pyrimidine Cyano, tetrahydrofuran-oxy Low-Moderate Metabolic enzymes
Analog Triazole-Pyridine Sulfanyl-acetyl, pyridinyl Low Antimicrobial targets

Research Findings and Hypotheses

  • Electron-Donating Effects: The target’s dimethylamino groups may increase electron density on the pyrimidine ring, enhancing interactions with ATP-binding pockets in kinases compared to ’s electron-withdrawing cyano group .
  • Sulfamoyl vs. Sulfanyl : The sulfamoyl linker’s polarity could improve water solubility relative to ’s sulfanyl group, though it may reduce membrane permeability .
  • Synthetic Feasibility : The absence of stereocenters in the target compound simplifies large-scale synthesis compared to ’s enantiomerically complex analogs .

Activité Biologique

N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with dimethylamino groups and a sulfamoyl phenyl moiety. Its chemical structure can be represented as:

CxHyNzOwS\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}\text{S}

where x,y,z,wx,y,z,w are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific molecular formula and weight can be derived from its structural representation.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways involved in disease processes:

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Anticancer Efficacy

In vitro studies have assessed the efficacy of this compound against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (μM) Mechanism of Action
A5493.0Induction of apoptosis via caspase activation
MCF-74.5Cell cycle arrest and inhibition of proliferation
HCT1165.5Inhibition of CDK9 leading to reduced cell growth

These results suggest that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes has been explored:

  • AChE Inhibition : The compound showed promising results in inhibiting AChE with an IC50 value comparable to established drugs like donepezil .
  • VEGFR-2 Inhibition : Some derivatives exhibited significant inhibitory effects on VEGFR-2, a critical target in cancer therapy, with IC50 values indicating strong potential for anti-angiogenic applications .

Study 1: Neuroprotective Effects

A study investigating neuroprotective effects demonstrated that this compound could significantly reduce neuronal apoptosis in models of oxidative stress. The compound was found to decrease reactive oxygen species (ROS) levels and enhance cell viability in neuroblastoma cells.

Study 2: Antitumor Activity

In another case study focusing on its antitumor properties, the compound was administered to mice bearing xenografts of human tumors. Results showed a marked reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic strategies are most effective for producing N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide with high purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Sulfamoylation : Reacting 2,4-bis(dimethylamino)pyrimidin-5-amine with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfamoyl intermediate.
  • Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the phenyl ring.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, sulfamoyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 475.22) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry and hydrogen-bonding networks (e.g., sulfamoyl-phenyl dihedral angles ~15–25°) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfamoyl-pyrimidine derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., variable IC50_{50} values in kinase inhibition assays) may arise from:

  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) .
  • Structural Analog Comparison : Test derivatives with modified dimethylamino or sulfamoyl groups to isolate pharmacophoric contributions .

Q. What computational approaches are recommended for predicting target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., EGFR or CDK2), focusing on sulfamoyl interactions with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
  • QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, increasing solubility >10-fold in PBS (pH 7.4) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety, which cleave in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability and reduce off-target effects .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate anticancer potential?

Methodological Answer:

  • Cell Line Selection : Use panels of cancer cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .
  • Dose Range : Test 0.1–100 µM in triplicate, with positive controls (e.g., doxorubicin) and vehicle controls.
  • Endpoint Assays : Combine MTT for viability, flow cytometry for cell-cycle arrest (G1/S phase), and Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. How can crystallographic data address inconsistencies in reported tautomeric forms of the pyrimidine ring?

Methodological Answer:

  • Single-Crystal Analysis : Grow crystals via vapor diffusion (e.g., acetonitrile/water) and resolve tautomerism (e.g., 1H- vs. 3H-pyrimidine forms) using anisotropic displacement parameters .
  • DFT Calculations : Compare experimental bond lengths (C–N = 1.33–1.37 Å) with computed tautomeric energies (Gaussian 16, B3LYP/6-31G**) to identify dominant forms .

Structural and Functional Insights

Q. What role do the dimethylamino groups play in modulating biological activity?

Methodological Answer:

  • Electron-Donating Effects : The dimethylamino groups increase pyrimidine ring electron density, enhancing interactions with hydrophobic kinase pockets (e.g., via π-π stacking) .
  • Solubility Trade-offs : While dimethylamino improves water solubility, bulky substituents may sterically hinder target binding. Balance via methyl-to-ethyl substitution studies .

Q. How does the sulfamoyl-phenyl linkage influence pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : The sulfamoyl group resists cytochrome P450-mediated oxidation, prolonging half-life (t1/2_{1/2} > 6 h in rat plasma) .
  • Plasma Protein Binding : Moderate binding (~85%) to albumin reduces free drug concentration; measure via equilibrium dialysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.